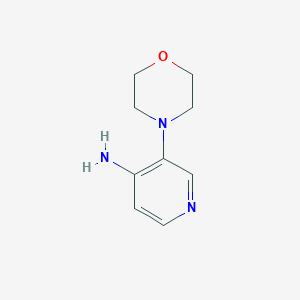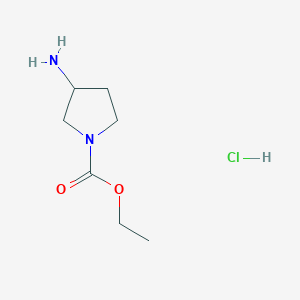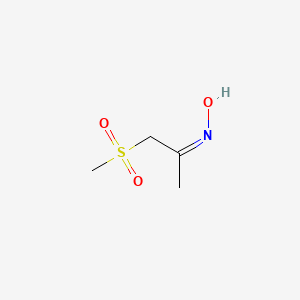
Methyl 5-bromo-4-methylthiophene-3-carboxylate
Übersicht
Beschreibung
Methyl 5-bromo-4-methylthiophene-3-carboxylate is an organic compound that has gained significant attention in the scientific community due to its potential applications in various fields.
Wissenschaftliche Forschungsanwendungen
Organic Synthesis and Material Chemistry
Methyl 5-bromo-4-methylthiophene-3-carboxylate serves as a crucial intermediate in organic synthesis, particularly in the formation of biheteroaryls and functional organic electronic materials. The compound, due to its ester group at C5, enables high-yield formation of biheteroaryls without the formation of dimers or oligomers, facilitating the synthesis of a wide variety of heteroaromatic compounds. This aspect is notably exploited in palladium-catalysed direct heteroarylations of heteroaromatics, where esters like methyl 5-bromo-2-furoate and ethyl 5-bromothiophene-2-carboxylate are used to prevent unwanted side reactions and achieve efficient synthesis of desired products (Fu, Zhao, Bruneau, & Doucet, 2012). Additionally, selective direct arylation of 3-bromo-2-methylthiophene with aryl bromides forms a library of 2-aryl-4-bromo-5-methylthiophenes, demonstrating the compound's utility in preparing functional organic electronic materials, highlighting its significance in the advancement of organic electronics (Vamvounis & Gendron, 2013).
Photostabilization of Polymers
Methyl 5-bromo-4-methylthiophene-3-carboxylate derivatives have also found applications in the photostabilization of polymers, such as poly(vinyl chloride) (PVC). Thiophene derivatives synthesized from methyl 5-bromo-4-methylthiophene-3-carboxylate have demonstrated efficacy in reducing the photodegradation of PVC films. These compounds likely function by absorbing UV radiation and dissipating the energy as heat, or by facilitating energy transfer from excited state PVC to the additive, where the energy can be harmlessly released. This application is crucial in extending the life and preserving the integrity of PVC materials exposed to UV light, marking a significant contribution to material science and engineering (Balakit, Ahmed, El‐Hiti, Smith, & Yousif, 2015).
Eigenschaften
IUPAC Name |
methyl 5-bromo-4-methylthiophene-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BrO2S/c1-4-5(7(9)10-2)3-11-6(4)8/h3H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCEGSCLXZUDMMM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC=C1C(=O)OC)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BrO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![[1,2,4]Triazolo[4,3-b]pyridazin-3-ylmethanamine](/img/structure/B1430251.png)
![1-[3,5-Bis(trifluoromethyl)phenyl]-2,2,2-trifluoroethan-1-amine](/img/structure/B1430253.png)

![diethyl 1-[2-(4-chlorophenyl)-2-oxoethyl]-1H-pyrazole-3,5-dicarboxylate](/img/structure/B1430259.png)
![3,3-dibromo-6-chloro-1H,2H,3H-pyrrolo[3,2-c]pyridin-2-one](/img/structure/B1430260.png)



![5,6-Dimethyl-10-phenyl-2,9-diazatricyclo[9.4.0.0^{3,8}]pentadeca-1(11),3,5,7-tetraen-12-one; ethanol](/img/structure/B1430266.png)
![Methyl 2,6-dioxo-3-{[2-(trimethylsilyl)ethoxy]methyl}-1,2,3,6-tetrahydropyrimidine-4-carboxylate](/img/structure/B1430268.png)